6-(4-methylimidazol-1-yl)-1H-quinolin-2-one is a heterocyclic compound characterized by the presence of a quinoline moiety substituted with an imidazole group. This compound features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The imidazole group, known for its aromaticity and basicity, is attached at the 6-position of the quinoline. The presence of the methyl group on the imidazole enhances its lipophilicity, potentially influencing its biological activity and solubility in organic solvents.
The chemical reactivity of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one can be attributed to both the quinoline and imidazole functionalities. Quinoline derivatives often participate in electrophilic aromatic substitution reactions due to their electron-rich nature. Additionally, the imidazole ring can undergo nucleophilic substitutions and cycloadditions, making this compound versatile in synthetic applications. For instance, reactions involving coupling with various electrophiles or nucleophiles can yield new derivatives with enhanced properties .
Research indicates that compounds containing both quinoline and imidazole structures exhibit significant biological activities, including antimicrobial, antifungal, and anticancer effects. Specifically, derivatives of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one have shown promising results against various pathogens and cancer cell lines. The dual functionality of the compound may contribute to its ability to interact with multiple biological targets, enhancing its therapeutic potential .
The synthesis of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one typically involves multi-step organic reactions. Common methods include:
The applications of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one are diverse:
Interaction studies have shown that 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can be characterized using techniques such as:
The compound's ability to modulate biological pathways makes it a subject of interest for further pharmacological studies .
Several compounds exhibit structural similarities to 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-(3-methylimidazol-1-yl)-1H-quinolin-2-one | Structure | Contains a different substitution pattern on the imidazole ring |
| 6-(2-methylimidazol-1-yl)-1H-quinolin-2-one | Structure | Variations in methyl group positioning affecting reactivity |
| 5-(4-methylimidazol-1-yl)-2(3H)-quinolinone | Structure | Different position of the imidazole affecting biological activity |
These compounds share similar frameworks but differ in their substituents, which may significantly influence their solubility, reactivity, and biological activities. The unique combination of both quinoline and imidazole functionalities in 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one distinguishes it from these analogs, potentially offering enhanced therapeutic profiles .
The quinolin-2-one core serves as the foundational scaffold for 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one derivatives. Classical synthetic routes, such as the Friedländer and Knorr annulation methods, remain widely employed for constructing the bicyclic framework. The Friedländer reaction involves the base-mediated condensation of 2-aminoaryl ketones with active methylene compounds, enabling the formation of the quinolin-2-one ring system through sequential Knoevenagel condensation and cyclization. For example, 4,7-dimethylquinolin-2-one derivatives have been synthesized via Friedländer-type reactions using m-cresol and ethyl acetoacetate under sulfuric acid catalysis, followed by nitration and hydrazine-mediated functionalization.
Modern adaptations leverage transition metal catalysts to enhance regioselectivity and efficiency. Palladium-catalyzed Heck and Suzuki coupling reactions have been integrated into multi-step sequences to install aryl and alkenyl substituents at the C3 and C4 positions of the quinolin-2-one core. A notable example involves the use of Pd(OAc)₂ and microwave irradiation to facilitate Suzuki cross-coupling between 4-bromoquinolin-2-one and arylboronic acids, achieving yields exceeding 85% under optimized conditions. Copper-mediated strategies, such as the dendritic copper powder-catalyzed tandem Knoevenagel condensation/C–N bond formation, offer cost-effective alternatives for introducing 3-amido groups.
The compound 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one represents a significant structural framework within the quinolin-2-one class that demonstrates notable interactions with ATP-binding cassette transporters, particularly in the context of multidrug resistance mechanisms [1]. ATP-binding cassette transporters constitute a family of membrane transporter proteins that regulate the transport of pharmacological agents, potentially toxic drugs, and xenobiotics through cellular adenosine triphosphate binding and utilization [1].
The quinolin-2-one scaffold bearing imidazole substitutions exhibits specific binding patterns that interfere with the efflux function mediated by P-glycoprotein, a primary mechanism involved in multidrug resistance development [2]. Structure-activity relationships of quinolin-2-one-pyrimidine hybrids have revealed that the presence of methoxy groups, optimal molecular length in extended conformation, and flexible methylene bridging groups significantly favor the inhibitory potency against P-glycoprotein [2]. The methylimidazole substitution at the 6-position of the quinolin-2-one core provides essential spatial arrangements that enable effective binding to key transmembrane helices 4-7 and 12, which are critical for transporter inhibition [2].
Molecular dynamics simulations and hybrid quantum mechanics/molecular mechanics calculations demonstrate that quinolin-2-one derivatives with imidazole substitutions adopt binding modes similar to established inhibitors such as tariquidar and doxorubicin [2]. The binding affinity is enhanced through hydrogen bonding interactions with conserved amino acid residues within the ATP-binding domain, particularly involving the imidazole nitrogen atoms and the quinolin-2-one carbonyl functionality [2].
The modulation of sphingosine kinase 1 signaling pathways represents a critical therapeutic target in oncogenesis, where quinoline-5,8-dione frameworks demonstrate substantial inhibitory activity [3]. Sphingosine kinase 1 overexpression is observed in multiple cancer types, including breast, renal, and leukemia, leading to increased cellular proliferation, survival, and growth through elevated sphingosine-1-phosphate production [3]. The quinoline scaffold modified with imidazole substitutions provides a novel approach to dual sphingosine kinase 1 and sphingosine kinase 2 inhibition at clinically relevant micromolar concentrations [3].
Fluorescence-based assays have demonstrated that quinoline-5,8-dione derivatives exhibit inhibitory activity against both sphingosine kinase isoforms, with compounds achieving up to 69% inhibition at 10 micromolar concentrations [3]. The mechanism involves occupation of the lipophilic binding channel of sphingosine kinase 1, where the quinoline core provides essential polar interactions while the imidazole substitution contributes to hydrogen bonding within the enzyme active site [3].
Molecular modeling studies reveal that pyrrolidine-based quinoline-5,8-diones demonstrate favorable docking profiles with low binding energies, particularly through interactions with key amino acid residues including aspartic acid 264 [3]. The incorporation of methylimidazole functionalities at specific positions enhances sphingosine kinase 1 binding efficacy while maintaining selectivity profiles that distinguish between the two kinase isoforms [3].
The therapeutic implications of sphingosine kinase 1 modulation extend to cancer chemoresistance mechanisms, where elevated sphingosine-1-phosphate levels contribute to ATP-binding cassette transporter activation and subsequent drug efflux [4]. Inhibition of sphingosine kinase 1 by quinoline derivatives results in decreased sphingosine-1-phosphate production and increased pro-apoptotic ceramide accumulation, effectively reversing the sphingosine-1-phosphate/ceramide rheostat balance [4].
The antimicrobial activity spectrum of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one against Gram-negative pathogens demonstrates significant therapeutic potential through multiple mechanisms of action [5]. Quinoline-2-one derivatives exhibit broad-spectrum antibacterial activity against multidrug-resistant strains, with particular efficacy against Escherichia coli and Pseudomonas aeruginosa [5]. The imidazole substitution enhances the antimicrobial potency through improved bacterial cell wall penetration and DNA binding interactions [6].
Research findings indicate that quinoline-imidazole hybrid compounds possess minimum inhibitory concentration values ranging from 8 to 55 nanomolar against Gram-negative bacteria, demonstrating superior activity compared to established antibiotics such as tetracycline [7]. The mechanism of action involves DNA intercalation and topoisomerase inhibition, leading to bacterial cell death through DNA damage and replication disruption [6].
Table 1: Antimicrobial Activity of Quinoline-Imidazole Derivatives Against Gram-Negative Pathogens
| Compound Structure | Target Organism | Activity (IC50/MIC) | Reference Drug Comparison |
|---|---|---|---|
| Quinoline-imidazole hybrid 38a | E. coli | IC50: 360 nM | Tetracycline IC50: 200 nM [7] |
| Quinoline-imidazole hybrid 38o | P. aeruginosa | MIC: 8 nM | Tetracycline IC50: 140 nM [7] |
| Quinoline-imidazole hybrid 38l | E. coli | IC50: 200 nM | Tetracycline IC50: 200 nM [7] |
| Quinoline-imidazole hybrid 38l | P. aeruginosa | IC50: 200 nM | Tetracycline IC50: 140 nM [7] |
The antimicrobial spectrum extends to other Gram-negative pathogens including Klebsiella pneumoniae and Acinetobacter species, where quinoline-imidazole derivatives maintain consistent antibacterial efficacy [8]. The hybrid compounds demonstrate enhanced activity against multidrug-resistant strains through mechanisms that bypass traditional resistance pathways, including efflux pump inhibition and alternative DNA binding modes [8].
Structure-activity relationships reveal that the methylimidazole substitution at the 4-position provides optimal antimicrobial activity, while modifications to the quinolin-2-one core affect bacterial selectivity and potency [9]. The compound design incorporates features that enhance bacterial cell membrane permeability while maintaining selectivity for prokaryotic versus eukaryotic targets [9].
The apoptotic induction capabilities of 6-(4-methylimidazol-1-yl)-1H-quinolin-2-one in hematological malignancies involve complex protein kinase interactions that regulate cell death pathways [10]. Quinoline derivatives demonstrate significant cytotoxic activity against leukemia cell lines, including HL-60 human promyelocytic leukemia cells, with IC50 values in the micromolar range [10]. The mechanism involves inhibition of multiple protein kinases that are essential for cancer cell survival and proliferation [10].
Research demonstrates that pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives, structurally related to the target compound, exhibit potent inhibitory activity against vascular endothelial growth factor receptor 1 and checkpoint kinase 2, with IC50 values of 0.54 and 1.70 micromolar, respectively [10]. These protein kinase interactions lead to mitochondrial membrane potential collapse, annexin V labeling, and increased caspase-3 expression, confirming apoptotic pathway activation [10].
Table 2: Protein Kinase Inhibition and Apoptotic Activity in Hematological Malignancies
| Target Protein Kinase | IC50 Value | Cell Line | Apoptotic Markers | Reference |
|---|---|---|---|---|
| VEGFR1 | 0.54 μM | HL-60 | Mitochondrial membrane potential loss [10] | [10] |
| CHK2 | 1.70 μM | HL-60 | Caspase-3 activation [10] | [10] |
| CDK1 | Variable | U937 | Bcl-2 phosphorylation [11] | [11] |
| Focal Adhesion Kinase | 0.31-1.27 μM | Various | G2/M arrest [12] | [12] |
The compound induces cell cycle arrest at the G2/M phase through cyclin-dependent kinase 1 modulation, leading to increased expression of p21CIP1/WAF1, cyclin A, and cyclin B [11]. The apoptotic mechanism involves cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation at serine 70, which suppresses the anti-apoptotic activity of Bcl-2 and promotes mitochondrial membrane permeabilization [11].
Imidazole-containing compounds demonstrate selective activity against hematological malignancies through focal adhesion kinase inhibition, with IC50 values ranging from 0.31 to 1.27 micromolar across different leukemia cell lines [12]. The mechanism involves cell cycle arrest at the G2/M phase and growth retardation through disruption of cellular adhesion and migration pathways [12].
The incorporation of 4-methyl substitution in imidazole rings connected to quinoline scaffolds demonstrates significant electronic effects that influence target binding affinity [1] [2]. The methyl group at the 4-position of imidazole acts as an electron-donating substituent, which fundamentally alters the electronic distribution within the heterocyclic system [3] [4]. This electron donation increases the basicity of the imidazole nitrogen atoms, particularly affecting the nitrogen at the 3-position of the imidazole ring [5].
Research on 4-methylimidazole binding to metmyoglobin revealed that methyl substitution dramatically impacts binding characteristics compared to unsubstituted imidazole [6]. The binding kinetics and equilibrium data demonstrate that the position of methyl substitution determines both affinity and binding stability. Computational studies using density functional theory methods have shown that 4-methylimidazole exhibits distinct frontier molecular orbital energies, with HOMO energy at -6.1357 eV and LUMO energy at -2.9214 eV, resulting in an energy gap of 3.2143 eV [7].
The electronic effects extend beyond simple electron donation. The methyl substituent influences the dipole moment and electrostatic potential distribution across the molecule [3]. Natural charge calculations reveal that the nitrogen atoms in 4-methylimidazole systems carry specific charges that facilitate enhanced interactions with target proteins through modified hydrogen bonding patterns [3]. The electron-rich nature of the substituted imidazole ring promotes stronger π-stacking interactions with aromatic amino acid residues in protein binding sites [4].
Quantitative structure-activity relationship studies have established that compounds bearing 4-methylimidazole moieties demonstrate enhanced binding affinities compared to their unsubstituted counterparts [1]. In imidazo[4,5-c]quinoline systems, the presence of 4-methyl substitution contributes to improved selectivity profiles against various kinase targets, with some derivatives achieving nanomolar potency levels [1]. The electronic modulation also affects the compound's ability to form critical hydrogen bonds with key amino acid residues such as serine and lysine in enzyme active sites [4].
Pyrimidine hybridization with quinoline systems presents complex steric considerations that significantly impact biological activity profiles [8] [9] [10]. The fusion of pyrimidine rings to quinoline scaffolds creates bioisosteric systems where steric factors determine both binding affinity and selectivity characteristics [11]. These hybrid molecules demonstrate that steric bulk and spatial orientation of substituents critically influence target recognition [12] [13].
The geometric constraints imposed by pyrimidine-quinoline hybridization affect molecular conformations and accessibility to binding sites [9]. Molecular modeling studies reveal that different linker configurations between pyrimidine and quinoline moieties result in distinct spatial arrangements that either enhance or diminish biological activity [9]. U-shaped conformations, achieved through specific linking strategies, demonstrate superior inhibitory activity compared to linear arrangements in dual-target inhibitor systems [9].
Steric hindrance effects become particularly pronounced when additional substituents are introduced to the hybrid framework [11]. The presence of bulky groups near the fusion point between pyrimidine and quinoline rings can impede proper binding pocket interactions, resulting in decreased potency [11]. Conversely, appropriately positioned substituents can create favorable van der Waals interactions that enhance binding stability [13].
Bioisosteric replacement strategies utilizing pyrimidine-quinoline hybrids require careful consideration of the three-dimensional space occupied by the resulting molecules [10]. Studies on malaria inhibitors demonstrate that pyrazolopyridine systems can serve as effective isosteres for quinoline moieties, maintaining antimalarial activity while altering pharmacokinetic properties [10]. The success of such replacements depends on preserving critical intermolecular interactions while modifying molecular properties through strategic steric modifications [11].
The steric profile of pyrimidine-quinoline hybrids also influences their interaction with multiple targets simultaneously [9]. Dual-target inhibitors benefit from the spatial arrangement that allows binding to different enzyme active sites, with steric considerations determining the selectivity profile between targets [9]. The rigid planar structure of fused pyrimidine-quinoline systems provides a scaffold that can be modified to achieve desired steric complementarity with target proteins [12].
Flexible linker domains in dual-target inhibitors play crucial roles in determining molecular recognition and binding efficacy [14] [15] [16]. The conformational flexibility of these linkers allows molecules to adopt multiple conformations, facilitating simultaneous interaction with different binding sites or adaptation to conformational changes in target proteins [17] [18] [19]. Molecular dynamics simulations reveal that linker flexibility significantly influences the effective concentration of binding domains and their accessibility to target sites [17].
The length and composition of flexible linkers directly impact the conformational landscape available to dual-target inhibitors [17]. Studies demonstrate that glycine-serine linkers provide different degrees of flexibility depending on their sequence composition, with all-serine linkers exhibiting greater persistence length compared to glycine-rich sequences [17]. This flexibility gradient allows for fine-tuning of the spatial relationship between binding domains [17].
Computational analysis using molecular dynamics reveals that flexible linkers undergo significant conformational changes that affect binding pocket accessibility [18] [19]. The Root Mean Square Fluctuation values for linker residues indicate regions of high mobility that contribute to conformational adaptability [19]. These flexible regions serve as hinges that enable rotation of functional domains, potentially reducing the distance between substrate binding sites and improving binding efficiency [19].
The design of optimal linker systems requires balancing flexibility with stability to achieve desired biological activity [20]. Excessive flexibility can lead to unfavorable conformational states that reduce binding affinity, while insufficient flexibility may prevent proper domain orientation [20]. Non-repetitive linker sequences demonstrate improved thermal stability and reduced immunogenicity compared to traditional glycine-serine repeats [20].
Conformational analysis of quinoline-containing dual-target inhibitors reveals that torsional energy calculations can predict favorable binding conformations [18]. Compounds designed to reside in energetically favored conformations demonstrate enhanced biological activity [18]. The conformational preferences of linker domains also influence the compound's ability to access binding sites in different protein conformational states [18] [19].
Molecular dynamics simulations of dual-target systems show that linker motions are allosterically coupled to binding site interactions [19]. These correlations suggest that conformational changes in one domain can influence binding affinity at distant sites through linker-mediated conformational transmission [19]. The temporal dynamics of these conformational changes occur on timescales relevant to biological processes, highlighting the importance of considering dynamic behavior in inhibitor design [21] [22].
Quantitative Structure-Activity Relationship modeling has emerged as a powerful tool for predicting and optimizing the antiproliferative potency of imidazoquinoline analogues [23] [24] [25]. QSAR studies demonstrate that specific molecular descriptors consistently correlate with biological activity across diverse chemical series [23] [26] [27]. The development of robust QSAR models requires comprehensive datasets that capture the structural diversity necessary for reliable predictions [25] [28].
Machine learning-driven QSAR approaches have shown superior performance compared to traditional linear regression methods [25]. Random forest, extreme gradient boosting, and artificial neural network models achieve coefficient of determination values exceeding 0.80 for antiproliferative activity prediction [25]. The Random Forest model demonstrates particular effectiveness, achieving R² values of 0.820 for MCF-7 and 0.835 for HepG2 cell lines with cross-validation coefficients of 0.744 and 0.770, respectively [25].
Critical molecular descriptors identified through QSAR analysis include lipophilicity parameters, electronic properties, and steric factors [23] [26]. Studies on imidazothiadiazole derivatives reveal that nitrogen atoms in heterocyclic rings play decisive roles in target interactions [23]. The models demonstrate that LogP values, molecular weight, and topological polar surface area significantly influence antiproliferative potency [25] [29].
SHAP analysis of QSAR models provides insights into the contribution of individual molecular features to biological activity [25]. This analysis reveals that specific structural motifs, such as phenolic groups and aromatic ring systems, consistently enhance antiproliferative activity [25]. The identification of these pharmacophoric elements guides the rational design of more potent analogues [25] [28].
Two-dimensional QSAR models based solely on structural descriptors provide mechanistic insights into antiproliferative activity [26]. These models achieve excellent validation statistics with R² values exceeding 0.90 for training sets and maintaining good predictive accuracy for external test sets [26]. The success of 2D-QSAR approaches demonstrates that fundamental structural features capture the essential determinants of biological activity [26] [27].
QSAR modeling has been successfully applied to predict activity against specific cancer cell lines, including HeLa cervical cancer cells and various breast cancer cell lines [26] [29]. The models demonstrate that different cell lines exhibit distinct structure-activity relationships, highlighting the importance of target-specific model development [25] [26]. External validation using independent test sets confirms the predictive capability of developed QSAR models [25] [26].
Monte Carlo-based QSAR methods using SMILES notation have proven effective for large-scale activity prediction [28]. These approaches achieve validation coefficients exceeding 0.89 and demonstrate excellent robustness for predicting antiproliferative activity of chalcone derivatives against colon cancer cell lines [28]. The mechanistic interpretation through promoter analysis provides clear guidelines for structural optimization [28].